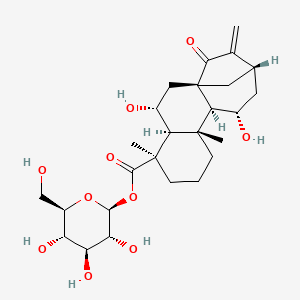
Thromboxane B2 Quant-PAK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The thromboxane B2 (TXB2) Quant-PAK has been designed for the convenient, precise quantification of TXB2 by GC- or LC-MS. It includes a 50 µg vial of TXB2-d4 and a precisely weighed vial of unlabeled TXB2, with the precise weight (2-4 mg) indicated on the vial. This unlabeled TXB2 can be used to quantify the TXB2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Wissenschaftliche Forschungsanwendungen
Radiation-Induced Cutaneous Injury Evaluation Thromboxane B2 (TXB2) is used to assess vascular changes and tissue viability in skin following radiation exposure. In a study involving canine models, TXB2 concentration was found to correlate with clinical and histological changes, suggesting its utility in evaluating skin damage due to irradiation (Dernell et al., 1994).
Neurobiological Studies TXB2 formation from endogenous precursors in the cerebral cortex has been identified, with the guinea pig brain showing significant formation rates. This indicates a role for TXB2 in neurobiological processes and its potential use in studying brain tissue responses (Wolfe et al., 1976).
Periodontal Disease Research Elevated levels of TXB2 have been observed in gingival tissues from dogs with gingivitis and periodontitis, compared to clinically normal gingiva. This suggests that TXB2 levels could be a biomarker for periodontal diseases and aid in understanding inflammatory processes in oral health (Rifkin & Tai, 1981).
Urinary Excretion Analysis TXB2 can be quantified in human urine, offering insights into prostaglandin endoperoxide metabolism. This application is valuable in understanding various physiological and pathological states, as indicated by a study on its urinary excretion analysis (Meese et al., 1985).
Cardiovascular Studies Research on thromboxane levels in patients with angina pectoris and Prinzmetal's variant angina revealed significant findings about thromboxane B2 in the context of coronary artery diseases. This suggests its use in cardiovascular research, particularly in understanding coronary vasospasm and ischemic conditions (Robertson et al., 1981; Lewy et al., 1979).
Metabolism Studies in Primates TXB2 metabolism has been extensively studied in monkeys, providing crucial insights into its biotransformation and excretion patterns. These findings have implications for understanding thromboxane metabolism in humans as well (Roberts et al., 1978).
Platelet Aggregation Research The role of TXB2 in platelet aggregation and vasoconstriction has been investigated, highlighting its significance in hemostasis and thrombosis research. This includes studies on its immediate precursor, thromboxane A2, and its influence on platelet function (Hamberg et al., 1975).
Gas Chromatographic Analysis Development of gas chromatographic methods for quantifying TXB2 has enabled more precise measurements in biological samples, facilitating its study in various research contexts (Fitzpatrick et al., 1984).
Cerebral Ischemia Research Elevated TXB2 excretion in cerebral ischemia suggests a link between increased platelet activation and certain forms of cerebral ischemia. This application is significant for understanding stroke pathogenesis and the role of arachidonate metabolism in such conditions (Fisher & Zipser, 1985).
Pulmonary Research TXB2's bronchoactivity has been studied in both intact dogs and isolated guinea pig trachea, suggesting its involvement in regulating bronchomotor tone and potential roles in respiratory conditions (Wasserman & Griffin, 1977).
Eigenschaften
Produktname |
Thromboxane B2 Quant-PAK |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)
![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)